molecular formula C16H13NO3 B7645716 7-Ethoxy-3-pyridin-2-ylchromen-2-one

7-Ethoxy-3-pyridin-2-ylchromen-2-one

Cat. No.: B7645716
M. Wt: 267.28 g/mol
InChI Key: ZZZKJXZWMUDWAO-UHFFFAOYSA-N
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Description

7-Ethoxy-3-pyridin-2-ylchromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one (coumarin) backbone substituted with an ethoxy group at the 7-position and a pyridin-2-yl moiety at the 3-position. Coumarin derivatives are widely studied for their optical properties, biological activities, and applications in materials science. Structural analogs of this compound are often explored as fluorescent probes, enzyme inhibitors, or intermediates in organic synthesis .

Properties

IUPAC Name

7-ethoxy-3-pyridin-2-ylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-2-19-12-7-6-11-9-13(14-5-3-4-8-17-14)16(18)20-15(11)10-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZKJXZWMUDWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-3-pyridin-2-ylchromen-2-one typically involves the condensation of 7-ethoxycoumarin with 2-pyridinecarboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-3-pyridin-2-ylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound exhibits anti-inflammatory, antioxidant, and anticancer properties, which are being explored for therapeutic applications.

    Industry: It is used in the development of dyes, optical brighteners, and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 7-Ethoxy-3-pyridin-2-ylchromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways.

    Pathways Involved: By inhibiting these targets, the compound can modulate various biological pathways, leading to its observed biological effects such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
This compound C₁₆H₁₃NO₃ 267.28 g/mol 7-ethoxy, 3-pyridin-2-yl Moderate lipophilicity; potential fluorescence due to conjugated π-system.
7-Diethylamino-3-{(E)-4-[(E)-2-(pyridin-4-yl)ethenyl]styryl}-2H-chromen-2-one C₂₈H₂₆N₂O₂ 422.51 g/mol 7-diethylamino, 3-styryl-pyridin-4-yl Extended conjugation for enhanced fluorescence; crystal packing dominated by C–H···O/N interactions.
7-Hydroxy-8-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one C₁₅H₁₆O₄ 260.28 g/mol 7-hydroxy, 8-methoxy, 3-alkenyl Polar hydroxyl group increases solubility; limited fluorescence due to quenching.
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one C₁₅H₉NO₃S 283.30 g/mol 3-benzothiazolyl, 7-hydroxy Thiazole ring introduces sulfur-based reactivity; UV absorption shifted to longer wavelengths.

Key Research Findings

Electronic and Optical Properties: The 7-diethylamino analog (Table 1) exhibits strong fluorescence due to its extended π-conjugation from the styryl-pyridinyl group. Its emission maxima are redshifted compared to this compound, which lacks such conjugation . The ethoxy group in this compound provides electron-donating effects, stabilizing the excited state and enhancing quantum yield relative to hydroxyl-substituted analogs (e.g., 7-hydroxy-8-methoxy derivative) .

Crystallographic Behavior: The 7-diethylamino analog crystallizes in a monoclinic system (space group P2₁/n) with intermolecular C–H···O/N hydrogen bonds stabilizing its lattice . In contrast, the ethoxy analog may exhibit different packing due to reduced hydrogen-bonding capacity.

Ethoxy groups may modulate membrane permeability in cellular assays .

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